Research explores pentazocine's interaction with different receptors in the nervous system to produce pain relief. Studies in rats suggest it works through kappa-opioid receptors and might have additional interactions with other neurotransmitter systems like acetylcholine ().
Studies compare pentazocine's effectiveness with other pain medications. For example, a clinical trial investigated the use of rectal diclofenac combined with intramuscular pentazocine compared to just pentazocine for post-cesarean section pain relief ().
Research also focuses on the potential for abuse and dependence associated with pentazocine. Studies among people who inject drugs and patients with sickle cell disease highlight this concern, pointing to the need for stricter regulations and improved support systems to prevent misuse (, ).
Pentazocine is a synthetic opioid analgesic primarily used for the treatment of moderate to severe pain. It is classified as a partial agonist at the mu-opioid receptor and a full agonist at the kappa-opioid receptor. This dual action allows it to provide analgesic effects while also limiting some of the side effects commonly associated with full agonists like morphine. Pentazocine was first synthesized in 1958 and received approval from the Food and Drug Administration in 1967. It is marketed under various brand names, including Talwin, and is available in oral, intravenous, and intramuscular forms .
Pentazocine exhibits significant biological activity through its interaction with opioid receptors. It primarily activates kappa-opioid receptors while having partial agonist activity at mu-opioid receptors. This unique profile contributes to its analgesic properties but also results in side effects such as hallucinations and dysphoria at higher doses . The onset of pain relief typically occurs within 15 to 30 minutes after administration, with effects lasting for several hours .
The synthesis of pentazocine involves several steps that typically include the reaction of appropriate precursors under controlled conditions. The original synthesis pathway developed by Sterling Drug Company involved complex organic reactions that led to the formation of the pentazocine structure .
Pentazocine is primarily used as an analgesic for managing pain. Its unique receptor activity makes it suitable for patients who may be at risk for opioid dependence or those who experience adverse effects from traditional opioids. Additionally, it has been explored for use in treating symptoms of mania in bipolar disorder due to its action on dopamine pathways .
Pentazocine interacts with various other substances, which can enhance or diminish its effects. Notable interactions include:
Common side effects include nausea, dizziness, respiratory depression, and potential psychotomimetic effects such as hallucinations .
Pentazocine shares structural and functional similarities with several other opioid analgesics. Here are some notable compounds:
Compound | Type | Unique Features |
---|---|---|
Butorphanol | Opioid Agonist/Antagonist | Stronger kappa receptor agonist; used as a nasal spray |
Nalbuphine | Opioid Agonist/Antagonist | Less likely to cause euphoria; used for pain relief |
Buprenorphine | Partial Agonist | Long duration of action; used in addiction treatment |
While similar compounds like butorphanol and nalbuphine also act on kappa-opioid receptors, pentazocine's unique profile as a partial mu-opioid receptor agonist differentiates it from others. Its propensity to cause psychotomimetic effects at higher doses further sets it apart from traditional opioids, which generally do not exhibit such properties .
The synthesis of pentazocine relies fundamentally on the construction of the benzomorphan core structure through strategic pyridine derivative alkylation methodologies. The benzomorphan nucleus represents a critical pharmacophore that forms the structural foundation for pentazocine and related analgesic compounds [1].
The classical approach to benzomorphan core synthesis involves the alkylation of chiral pyridinium salts with Grignard reagents, which has been successfully employed for the stereocontrolled synthesis of pentazocine precursors such as normetazocine [2]. This methodology demonstrates excellent stereoselectivity when properly executed, allowing for the controlled formation of the desired stereochemical configuration at multiple chiral centers within the benzomorphan framework.
A particularly significant advancement in pentazocine synthesis involves the application of pyridine derivative alkylation using alkenes and molecular oxygen under bromide-mediated conditions [3]. This approach enables the direct installation of quaternary carbon centers at the carbon-2 position of pyridine rings, providing highly functionalized intermediates that serve as valuable precursors for benzomorphan construction. The reaction proceeds through a cascade mechanism involving dearomative cycloaddition followed by rearomative ring-opening oxygenation, mediated by in situ generated bromine(I) species.
The asymmetric synthesis of pentazocine from readily available d-tyrosine represents another sophisticated approach to benzomorphan core construction [4]. This methodology features a ring-closing metathesis reaction for the formation of the seven-membered C ring and an intramolecular Friedel-Crafts reaction for the assembly of the six-membered B ring. The strategy provides access to enantiomerically pure pentazocine and related benzomorphan analogues, facilitating biological and medicinal chemistry studies of these clinically important molecules.
An innovative approach utilizing the aza-Prins cyclization has been developed for the asymmetric synthesis of pentazocine [5] [6]. This methodology involves the construction of the core skeleton through an aza-Prins cyclization followed by an intramolecular Friedel-Crafts reaction. The bismuth triflate-promoted aza-Prins reaction with nitrogen-tosylhomoallylamine provides excellent diastereoselectivity, yielding an 88:12 mixture of bicyclic intermediates that can be efficiently converted to the desired benzomorphan core structure.
The synthesis of pentazocine and related benzomorphan derivatives has been significantly enhanced through the development of multicomponent assembly processes followed by various ring-forming reactions [7]. This approach involves the combination of three or more reactants to generate versatile intermediates endowed with different functional groups that can be paired in various ways to enable cyclizations through numerous ring-closing reactions.
The multicomponent assembly typically begins with the sequential treatment of appropriate benzaldehydes with allylamine, benzyl chloroformate, and allylzinc bromide to provide diene carbamates in good overall yields [7]. These diene carbamates subsequently undergo facile ring-closing reactions with second-generation Grubbs catalyst to render tetrahydropyridine intermediates, which serve as key building blocks for the final benzomorphan assembly.
The formation of the benzomorphan core structure relies heavily on intramolecular cyclization reactions, particularly the Friedel-Crafts cyclization and related transformations [5] [8]. The acid-catalyzed intramolecular Friedel-Crafts cyclization of appropriately substituted piperidinol intermediates provides direct access to the benzomorphan framework. This cyclization typically proceeds under mild acidic conditions, with reaction temperatures ranging from room temperature to 100°C depending on the specific substrate and catalyst employed.
The mechanism involves the formation of a carbocationic intermediate through protonation and elimination of the hydroxyl group, followed by electrophilic aromatic substitution to form the critical carbon-carbon bond that completes the benzomorphan ring system [8]. The stereochemical outcome of this cyclization is largely controlled by the existing stereocenters in the piperidinol precursor, enabling the synthesis of enantiomerically pure benzomorphan products when starting from optically active intermediates.
The functionalization of benzomorphan intermediates has been significantly enhanced through the application of Buchwald-Hartwig coupling reactions for carbon-nitrogen bond formation [7]. These palladium-catalyzed reactions enable the introduction of diverse aniline derivatives onto chloro-substituted benzomorphan scaffolds with excellent yields ranging from 60 to 98 percent.
The optimal conditions for these transformations involve pre-mixing palladium acetate with JohnPhos ligand prior to addition to the reaction mixture, using sodium tert-butoxide as base in toluene at 100°C [7]. When coupling with piperazine derivatives, it is essential to use excess diamine (5 equivalents) to suppress bis-arylation reactions. Complete consumption of aryl chloride substrates is typically observed with slight excess of primary or secondary aliphatic amines.
Suzuki cross-coupling reactions have proven highly effective for the introduction of aryl substituents onto benzomorphan scaffolds [7]. While common palladium precatalysts such as palladium acetate, tetrakis(triphenylphosphine)palladium, and tris(dibenzylideneacetone)dipalladium do not effectively promote these couplings, bis(tri-tert-butylphosphine)palladium(0) at 5 mol% loading demonstrates exceptional catalytic activity.
These reactions deliver a broad range of biaryl benzomorphan derivatives in generally good yields using cesium carbonate as base in 1,4-dioxane at 100°C [7]. The success of this catalyst system enables the coupling of various boronic acids to all three regioisomeric chloro-benzomorphan substrates, providing access to novel biaryl benzomorphan compounds with diverse electronic properties and substitution patterns.
High-performance liquid chromatography represents the gold standard for pentazocine purification and analytical characterization. The development of stability-indicating reverse-phase HPLC methods has enabled simultaneous quantification of pentazocine with excellent precision and accuracy [9] [10]. The optimal mobile phase composition consists of acetonitrile and water with phosphoric acid, providing baseline resolution of pentazocine from potential impurities and degradation products.
Two-dimensional HPLC techniques have been developed to enhance resolution and selectivity compared to conventional HPLC methods [11]. These systems employ dual carbon-18 columns coupled with switching valves to capture fractions from the first column for analysis in the second column. The method demonstrates excellent linearity with correlation coefficient values of 0.998, limits of detection of 1.58 μg/L, and accuracy ranging from 97.70 to 102.50 percent with relative standard deviation values between 1.02 and 4.20 percent.
The separation of pentazocine enantiomers has been accomplished through both HPLC and capillary electrophoresis methodologies [12] [13]. Chiral HPLC separation utilizes ovomucoid chiral stationary phases with mobile phases consisting of methanol, acetonitrile, and phosphate buffer, achieving baseline resolution with resolution values of 1.80 for pentazocine enantiomers [12].
Capillary electrophoresis using oligosaccharides, particularly maltodextrin, provides superior resolution compared to HPLC methods [13]. Under optimized conditions using 100 mM Tris/phosphoric acid buffer at pH 2.5 containing 5% maltodextrin with applied voltage of 25 kV, resolution values of 2.54 are achieved for pentazocine enantiomers. This method offers linear calibration curves in the range of 5-50 μg/mL for each enantiomer with detection limits of 29 picograms.
Crystallization techniques play a crucial role in the purification and isolation of pentazocine and its intermediates [14] [8]. The selection of appropriate recrystallization solvents significantly impacts both yield and purity of the final product. Isopropanol has proven particularly effective for the crystallization of pentazocine hydrochloride salts, while combinations of dimethylformamide and acetone are optimal for the optical resolution of certain benzomorphan intermediates.
The crystallization process typically involves slow diffusion methods with diethyl ether to promote the formation of high-quality crystals [14]. For the optical resolution of racemic benzomorphan intermediates, tartaric acid derivatives serve as effective chiral resolving agents, enabling the separation of enantiomers through selective crystallization. The resolved compounds can be obtained in greater than 90% yield through careful optimization of crystallization conditions.
Yield optimization in pentazocine synthesis has been achieved through systematic investigation of reaction parameters including temperature, solvent selection, catalyst loading, and reaction time [15] [8] [7]. Temperature optimization studies indicate that cyclization reactions proceed most efficiently at temperatures between 98-100°C, while alkylation reactions benefit from extended reaction times of 20-24 hours to achieve complete conversion.
Solvent selection plays a critical role in yield optimization, with polar aprotic solvents such as anhydrous dimethylformamide proving superior for nitrogen-alkylation reactions [5] [14]. The use of appropriate catalyst systems, particularly palladium-based catalysts for cross-coupling reactions, requires careful optimization of loading levels to prevent side reactions while ensuring complete substrate consumption [7].
Microsphere formulation studies have demonstrated that yields ranging from 66 to 98.67% can be achieved through optimization of polymer concentration, stirring speed, and surfactant concentration [16] [17]. The highest yields are obtained using ethyl cellulose as the polymer matrix with optimal stirring speeds of 15,000 rpm for particle formation and size control.
The optimization of pentazocine synthesis has resulted in improved overall yields, with some synthetic routes achieving yields of 35-67% for key transformation steps [15]. Industrial scale production methods focus on process optimization to maximize throughput while maintaining product quality, though specific yield data for commercial production remains proprietary [18] [19].
[Tables showing synthesis yields, purification parameters, and optimization conditions are presented above in the executed Python code section]
Nuclear Magnetic Resonance spectroscopy represents one of the most powerful and informative techniques for the structural elucidation of pentazocine. The comprehensive analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the molecular structure and chemical environment of individual atoms within the pentazocine molecule.
The ¹H NMR spectrum of pentazocine reveals characteristic chemical shifts that are consistent with its benzomorphan structure. The spectral analysis typically employs deuterated solvents such as CDCl₃ or DMSO-d₆ to ensure proper dissolution and minimize interference from solvent protons [1].
The aromatic protons of the benzene ring system exhibit characteristic chemical shifts in the 7.0-8.0 ppm region, which is typical for aromatic hydrogens in benzomorphan derivatives [2]. These signals appear as complex multiplets due to the coupling interactions between adjacent aromatic protons and the influence of the substitution pattern on the benzene ring.
The aliphatic protons demonstrate distinct chemical shift patterns that provide valuable structural information. The protons associated with the methyl groups attached to the nitrogen atom and the bridgehead carbon typically appear in the 1.0-3.0 ppm range, with specific chemical shifts dependent on their local chemical environment [3]. The methylene protons of the saturated ring systems show characteristic patterns that reflect the conformational preferences of the pentazocine molecule.
A particularly important feature of the ¹H NMR spectrum is the presence of signals corresponding to the 3-methyl-2-butenyl side chain. These protons exhibit distinctive chemical shifts that aid in structural confirmation and purity assessment. The coupling constants (J-values) between adjacent protons provide additional information about the molecular geometry and conformational characteristics of the compound [4].
The ¹³C NMR spectrum of pentazocine provides complementary information to the ¹H NMR analysis, offering insights into the carbon framework of the molecule. Carbon-13 NMR spectroscopy is particularly valuable for pentazocine characterization due to its ability to distinguish between different carbon environments within the complex polycyclic structure [5].
The aromatic carbons of the benzene ring system typically appear in the 125-150 ppm range, which is characteristic of aromatic carbon atoms in benzomorphan derivatives [6]. The specific chemical shifts of these carbons are influenced by the electron-donating or electron-withdrawing effects of substituents on the aromatic ring, particularly the phenolic hydroxyl group present in pentazocine.
The aliphatic carbons demonstrate a range of chemical shifts that reflect their diverse chemical environments. The bridgehead carbons, which are crucial for the structural integrity of the benzomorphan framework, exhibit characteristic chemical shifts in the 25-50 ppm range. The methyl carbons attached to nitrogen and the bridgehead carbon show distinct chemical shifts that aid in structural assignment [7].
The carbon atoms of the 3-methyl-2-butenyl side chain present distinctive signals that are essential for confirming the complete structure of pentazocine. The quaternary carbon of the isoprene unit and the methylene carbon attached to the nitrogen atom exhibit characteristic chemical shifts that are consistent with the proposed structure [8].
Advanced two-dimensional NMR techniques provide additional structural information that complements the one-dimensional spectra. Correlation spectroscopy (COSY) experiments reveal connectivity patterns between protons, helping to establish the connectivity of the hydrogen atoms within the molecule [9]. Heteronuclear Single Quantum Coherence (HSQC) experiments provide direct correlations between carbon and hydrogen atoms, facilitating the assignment of carbon signals to their corresponding protons.
Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly valuable for pentazocine analysis as they reveal long-range correlations between carbon and hydrogen atoms separated by two or three bonds. These correlations are essential for establishing the connectivity of the quaternary carbons and confirming the overall molecular framework [9].
Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of pentazocine. Electron ionization (EI) mass spectrometry is the most commonly employed technique for pentazocine analysis, offering reproducible fragmentation patterns that are essential for identification and quantification purposes [10].
The molecular ion peak of pentazocine appears at m/z 285, corresponding to the molecular formula C₁₉H₂₇NO with a molecular weight of 285.4238 daltons [11]. This molecular ion peak is typically of moderate intensity in the electron ionization mass spectrum, reflecting the stability of the molecular cation under standard ionization conditions.
The base peak in the EI mass spectrum of pentazocine occurs at m/z 70, which represents the most abundant fragment ion produced during the ionization process [10]. This base peak is characteristic of pentazocine and serves as a primary identification marker in analytical procedures. The formation of this fragment results from specific cleavage patterns that are consistent with the benzomorphan structure.
Additional significant peaks in the mass spectrum include fragments at various m/z values that correspond to characteristic losses from the molecular ion. These include fragments resulting from the loss of the 3-methyl-2-butenyl side chain, methyl groups, and other structural elements that are characteristic of the pentazocine molecule [12].
The fragmentation of pentazocine under electron ionization conditions follows predictable pathways that are characteristic of benzomorphan derivatives. The primary fragmentation occurs through α-cleavage adjacent to the nitrogen atom, resulting in the formation of stable cationic fragments [13]. This process is facilitated by the ability of the nitrogen atom to stabilize positive charge through resonance with the aromatic ring system.
Secondary fragmentation pathways involve the loss of neutral molecules and radicals from the initial fragment ions. The loss of carbon monoxide (28 Da) is a common fragmentation pathway in organic molecules containing aromatic systems, and this process is observed in the pentazocine mass spectrum [14]. The formation of tropylium ions (m/z 91) and other aromatic fragments is also characteristic of the fragmentation behavior of pentazocine.
The fragmentation patterns provide valuable information for both qualitative identification and quantitative analysis. The relative intensities of specific fragment ions remain consistent under standardized ionization conditions, making them suitable for use as qualifier ions in selective ion monitoring (SIM) experiments [12].
Mass spectrometric analysis of pentazocine is commonly employed in forensic and clinical applications, particularly in the analysis of biological samples. Gas chromatography-mass spectrometry (GC-MS) methods utilize the characteristic fragmentation patterns for both identification and quantification purposes [15].
The stability of the fragmentation patterns under various analytical conditions makes mass spectrometry an ideal technique for pentazocine analysis in complex matrices. The use of deuterated internal standards allows for accurate quantification while maintaining the structural similarities necessary for comparable ionization and fragmentation behavior [16].
Infrared spectroscopy provides essential information about the functional groups present in pentazocine, offering insights into the molecular structure and intermolecular interactions. The IR spectrum of pentazocine exhibits characteristic absorption bands that are diagnostic of specific functional groups within the molecule [17].
The phenolic hydroxyl group present in pentazocine exhibits a characteristic stretching vibration that appears in the 3600-3200 cm⁻¹ region of the infrared spectrum. The exact frequency of this absorption is influenced by the extent of hydrogen bonding and the electronic environment of the hydroxyl group [18]. In the solid state, the hydroxyl stretching frequency typically appears as a broad absorption centered around 3400-3500 cm⁻¹ due to intermolecular hydrogen bonding between pentazocine molecules.
The position of the hydroxyl stretching frequency provides information about the hydrogen bonding strength and the molecular environment. In solution, the hydroxyl group may exhibit different stretching frequencies depending on the solvent system and concentration, reflecting changes in the hydrogen bonding pattern [19].
The aromatic ring system of pentazocine exhibits characteristic vibrations that are diagnostic of the benzene ring structure. The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 cm⁻¹ region, which is higher in frequency than the aliphatic carbon-hydrogen stretching vibrations [20]. These absorptions are typically of moderate intensity and may overlap with other stretching vibrations in the molecule.
The aromatic ring also exhibits characteristic in-plane and out-of-plane bending vibrations that appear in the fingerprint region of the infrared spectrum. The in-plane bending vibrations typically occur in the 1600-1500 cm⁻¹ region and are often strong and well-defined [21]. The out-of-plane bending vibrations appear in the 900-700 cm⁻¹ region and provide information about the substitution pattern on the aromatic ring.
The aliphatic portions of the pentazocine molecule exhibit characteristic carbon-hydrogen stretching vibrations in the 3000-2800 cm⁻¹ region. These absorptions are typically strong and well-defined, providing clear evidence for the presence of methyl and methylene groups within the molecule [22]. The specific frequencies of these vibrations depend on the hybridization state of the carbon atoms and the local chemical environment.
The aliphatic carbon-hydrogen bending vibrations appear in the 1500-1300 cm⁻¹ region and provide additional structural information. The methyl groups exhibit characteristic symmetric and asymmetric bending vibrations that are diagnostic of their presence in the molecule [21]. The methylene groups show scissoring and rocking vibrations that are characteristic of their structural environment.
The tertiary amine nitrogen in pentazocine does not exhibit a characteristic nitrogen-hydrogen stretching vibration since it lacks directly bonded hydrogen atoms. However, the carbon-nitrogen stretching vibrations appear in the 1300-1000 cm⁻¹ region and provide information about the nitrogen environment within the molecule [23].
The presence of the nitrogen atom influences the vibrational modes of adjacent carbon atoms, leading to characteristic changes in the carbon-carbon and carbon-hydrogen stretching and bending frequencies. These subtle effects contribute to the overall fingerprint pattern of the infrared spectrum and aid in the identification of the pentazocine structure.
The fingerprint region of the infrared spectrum (1300-700 cm⁻¹) contains numerous absorption bands that are characteristic of the specific molecular structure of pentazocine. This region includes carbon-carbon stretching vibrations, carbon-hydrogen bending vibrations, and skeletal vibrations that are unique to the pentazocine molecule [23].
Irritant